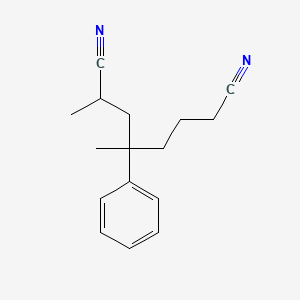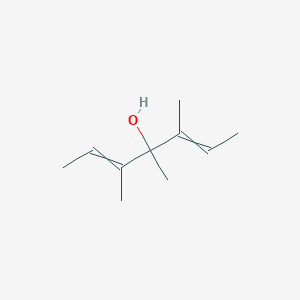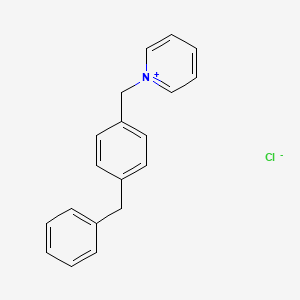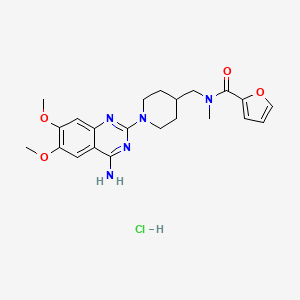
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinazoline moiety, a piperidine ring, and a furan ring, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride typically involves multiple steps. The process begins with the preparation of the quinazoline derivative, followed by the introduction of the piperidine ring. The final step involves the incorporation of the furan ring and the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can lead to various substituted quinazoline compounds.
科学研究应用
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, while the piperidine ring enhances its binding affinity. The furan ring contributes to the overall stability and bioavailability of the compound. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
Alfuzosin hydrochloride: A compound with a similar quinazoline structure used in the treatment of benign prostatic hyperplasia.
Doxazosin mesylate: Another quinazoline derivative used as an antihypertensive agent.
Prazosin hydrochloride: A related compound used to treat high blood pressure and anxiety disorders.
Uniqueness
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride is unique due to its combination of a quinazoline moiety, a piperidine ring, and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
64951-34-4 |
|---|---|
分子式 |
C22H28ClN5O4 |
分子量 |
461.9 g/mol |
IUPAC 名称 |
N-[[1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H27N5O4.ClH/c1-26(21(28)17-5-4-10-31-17)13-14-6-8-27(9-7-14)22-24-16-12-19(30-3)18(29-2)11-15(16)20(23)25-22;/h4-5,10-12,14H,6-9,13H2,1-3H3,(H2,23,24,25);1H |
InChI 键 |
XERDVKGLBLXTJK-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)C(=O)C4=CC=CO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


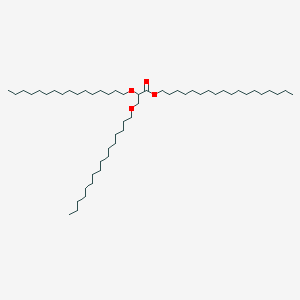
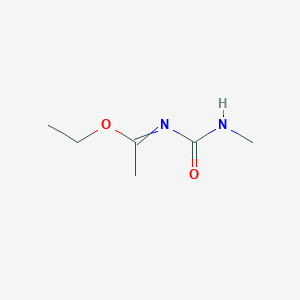

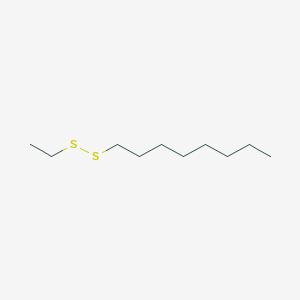
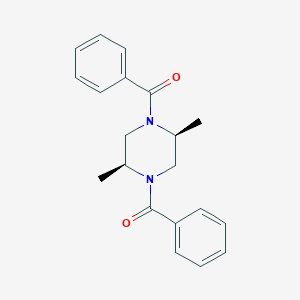
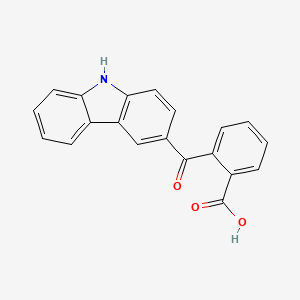
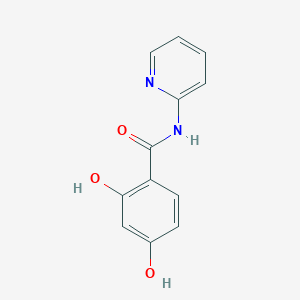
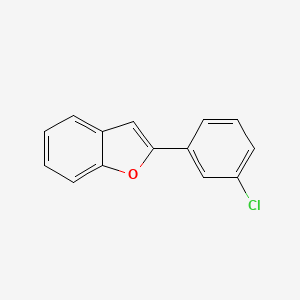
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
